molecular formula C5H4BrClS B071770 4-Bromo-2-(chloromethyl)thiophene CAS No. 170859-70-8

4-Bromo-2-(chloromethyl)thiophene

Cat. No.: B071770
CAS No.: 170859-70-8
M. Wt: 211.51 g/mol
InChI Key: JOPVYZZZKLTMMD-UHFFFAOYSA-N
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Description

4-Bromo-2-(chloromethyl)thiophene is a useful research compound. Its molecular formula is C5H4BrClS and its molecular weight is 211.51 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Thiophene Derivatives and Applications in Polymer Science :

    • Chou & Tsai (1991) explored the synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, highlighting its use as a precursor in organic synthesis.
    • Trumbo (1992) investigated the copolymerization behavior of 4-bromo-2-vinyl thiophene, demonstrating its potential in creating new polymer materials.
  • Organic Synthesis and Mechanistic Studies :

    • Guerrera et al. (1995) and Guerrera et al. (1995) described reactions involving 3-bromo-2-nitrobenzo[b]thiophene, contributing to the understanding of aromatic nucleophilic substitution.
  • Photostabilization of Polymers :

    • Balakit et al. (2015) synthesized new thiophene derivatives to enhance the photostability of poly(vinyl chloride), indicating potential applications in materials science.
  • Chemical Reactions and Synthesis of Thiophene Derivatives :

    • Belen’kii et al. (1971) studied the chloromethylation of thiophene aldehydes, contributing to synthetic organic chemistry.
    • Gronowitz & Pettersson (1976) examined the Grignard reaction of 2-bromo-3-iodo- and 3-bromo-2-chlorothiophene, offering insights into synthetic routes for substituted thiophenes.
  • Applications in Pharmaceutical Chemistry and Material Science :

    • Kim et al. (2001) developed a method for synthesizing 2,4-disubstituted thiophenes, which could be candidates for liquid crystalline compounds.
    • Ikram et al. (2015) synthesized new thiophene derivatives and evaluated their pharmacological properties, including biofilm inhibition and anti-thrombolytic activities.

Safety and Hazards

“4-Bromo-2-(chloromethyl)thiophene” is classified as a dangerous substance. The hazard statements include H302-H335-H314 . Precautionary statements include P260-P264-P270-P271-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P403+P233-P405-P501 .

Mechanism of Action

Target of Action

4-Bromo-2-(chloromethyl)thiophene is a chemical compound used in organic synthesis It’s known to be used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organic compounds that participate in this reaction.

Mode of Action

The mode of action of this compound is primarily through its involvement in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by coupling a boronic acid with a halide or pseudo-halide .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is a key biochemical pathway. This reaction is widely applied in organic chemistry for the formation of carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds via the Suzuki–Miyaura cross-coupling reaction . The specific molecular and cellular effects would depend on the compounds synthesized using this reagent.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds or catalysts. For instance, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base .

Properties

IUPAC Name

4-bromo-2-(chloromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClS/c6-4-1-5(2-7)8-3-4/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPVYZZZKLTMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624425
Record name 4-Bromo-2-(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170859-70-8
Record name 4-Bromo-2-(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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